Product packaging for 3-(1-adamantyl)-3-hydroxybutanoic acid(Cat. No.:)

3-(1-adamantyl)-3-hydroxybutanoic acid

Cat. No.: B4900917
M. Wt: 238.32 g/mol
InChI Key: RMKDKRYJMQILNF-UHFFFAOYSA-N
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Description

3-(1-Adamantyl)-3-hydroxybutanoic acid is a high-value synthetic building block designed for advanced medicinal chemistry and pharmaceutical research. This compound features a rigid, lipophilic adamantane scaffold, a structure prominently featured in several marketed drugs due to its ability to enhance metabolic stability and improve binding to hydrophobic pockets in biological targets . The adamantyl group is a key structural subunit in therapeutics for neurodegenerative diseases such as Alzheimer's (e.g., memantine) and Parkinson's (e.g., amantadine) . Researchers are exploring novel adamantane derivatives for their potential neuroprotective properties, positioning this compound as a critical intermediate in the development of new agents for treating dementia and other neurological disorders . Furthermore, the integration of the 3-hydroxybutanoic acid moiety offers a versatile handle for further chemical modification, enabling lead diversification and the synthesis of more complex molecules. This makes it particularly useful for probing structure-activity relationships (SAR) and for the synthesis of potential cannabinoid receptor ligands, where the adamantyl group is known to contribute to high receptor affinity . The primary metabolic pathway for adamantyl compounds is often oxidation of the adamantyl moiety, a key consideration in drug metabolism and pharmacokinetics (DMPK) studies . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H22O3 B4900917 3-(1-adamantyl)-3-hydroxybutanoic acid

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(1-adamantyl)-3-hydroxybutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22O3/c1-13(17,8-12(15)16)14-5-9-2-10(6-14)4-11(3-9)7-14/h9-11,17H,2-8H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMKDKRYJMQILNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(=O)O)(C12CC3CC(C1)CC(C3)C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 3 1 Adamantyl 3 Hydroxybutanoic Acid

Strategies for the Construction of the 3-(1-adamantyl)-3-hydroxybutanoic acid Core Structure

The synthesis of the this compound core, characterized by a tertiary alcohol adjacent to a bulky adamantyl group and a carboxylic acid, can be approached through total synthesis or fragment coupling methodologies.

Total Synthesis Approaches

Total synthesis of this compound can be envisioned through multi-step sequences starting from readily available adamantane (B196018) precursors. One plausible and documented approach for analogous structures involves the selective reduction of a β-keto ester. nih.gov This strategy would begin with the adamantylation of a suitable β-keto ester, such as ethyl acetoacetate, followed by reduction of the ketone and subsequent hydrolysis of the ester.

A potential synthetic pathway is outlined below:

Adamantylation: The first step involves the alkylation of a β-keto ester with a reactive adamantyl derivative, typically 1-adamantanol (B105290) or 1-bromoadamantane, under acidic conditions (e.g., H₂SO₄). vulcanchem.com This reaction introduces the bulky adamantyl cage at the α-position of the keto ester.

Ketone Reduction: The subsequent step focuses on the selective reduction of the ketone functionality to a hydroxyl group. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). vulcanchem.com The choice of reagent can influence the stereochemical outcome of the reaction.

Ester Hydrolysis: The final step to obtain the target carboxylic acid is the saponification of the ester group. vulcanchem.com This is typically achieved by heating the ester with an aqueous base, such as sodium hydroxide (B78521) (NaOH), followed by acidification to protonate the carboxylate.

An alternative total synthesis could involve an aldol (B89426) condensation reaction between an adamantyl-containing ketone and the enolate of an acetic acid equivalent. nih.gov

Fragment Coupling Methodologies

Fragment coupling strategies involve the joining of pre-functionalized adamantane and butanoic acid fragments. This approach offers a convergent route to the target molecule. A key disconnection for a fragment coupling approach would be between the adamantyl group and the C3 of the butanoic acid chain.

One such methodology could involve the addition of an organometallic adamantyl reagent to a β-ketoester or a derivative of acetoacetic acid. For instance, adamantyl lithium or an adamantyl Grignard reagent could be reacted with a protected form of 3-oxobutanoic acid. The steric hindrance of the adamantyl group would be a significant factor to consider in this approach. nih.gov

Derivatization and Functionalization of this compound

The presence of three distinct functional handles—the carboxylic acid, the hydroxyl group, and the adamantyl cage—allows for a wide range of derivatization and functionalization reactions, enabling the synthesis of a diverse library of compounds.

Modification at the Carboxylic Acid Moiety

The carboxylic acid group is a versatile functional group that can be readily transformed into a variety of other functionalities. Standard esterification or amidation reactions can be employed to generate esters and amides, respectively. researchgate.net

Esterification: Reaction of this compound with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid) or a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) would yield the corresponding ester. psu.edu

Amide Formation: Coupling of the carboxylic acid with a primary or secondary amine using standard peptide coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride) would provide the corresponding amides. researchgate.net

Reaction TypeReagents and ConditionsProduct
EsterificationR-OH, H₂SO₄ (cat.), heat3-(1-adamantyl)-3-hydroxybutanoate ester
AmidationR-NH₂, HATU, DIPEA, DMFN-substituted 3-(1-adamantyl)-3-hydroxybutanamide

This table presents plausible derivatization reactions based on general organic chemistry principles.

For analytical purposes, such as HPLC analysis, the carboxylic acid can be derivatized with fluorescent tags like 4-(7-nitro-benzo-2,1,3-oxadiazol-4-yl)-piperazin-1-yl]-butan-1-one (NBD-PZ-Val) to enhance detection. nih.gov

Transformations Involving the Hydroxyl Group

The tertiary hydroxyl group of this compound can undergo a range of chemical transformations, although its reactivity can be sterically hindered by the adjacent adamantyl group. libretexts.org

Etherification: Conversion of the hydroxyl group to an ether can be achieved under basic conditions using a Williamson ether synthesis approach, where the alcohol is first deprotonated with a strong base to form an alkoxide, which then reacts with an alkyl halide. nih.gov

Acylation: The hydroxyl group can be acylated to form esters using acyl chlorides or anhydrides in the presence of a base like pyridine (B92270) or triethylamine.

Substitution: Direct nucleophilic substitution of the hydroxyl group is challenging due to it being a poor leaving group. libretexts.org Activation of the hydroxyl group is necessary. This can be achieved by protonation in strong acid, followed by reaction with a nucleophile, or by converting it into a better leaving group, such as a tosylate or mesylate, which can then be displaced by a variety of nucleophiles. libretexts.orglibretexts.org The Mitsunobu reaction provides a mild method for the substitution of hydroxyl groups with inversion of configuration. libretexts.org

Reaction TypeReagents and ConditionsProduct
Etherification1. NaH; 2. R-X3-alkoxy-3-(1-adamantyl)butanoic acid
AcylationR-COCl, Pyridine3-acyloxy-3-(1-adamantyl)butanoic acid
TosylationTsCl, Pyridine3-(tosyloxy)-3-(1-adamantyl)butanoic acid

This table illustrates potential transformations of the hydroxyl group based on established chemical methods.

Adamantyl Moiety Functionalization

The adamantane cage itself, while generally inert, can be functionalized at its bridgehead positions. Direct C-H functionalization of the adamantane core can be achieved through radical-based reactions. nih.gov For instance, the use of photocatalysis with decatungstate can generate an adamantyl radical, which can then participate in various C-C bond-forming reactions. nih.gov

Furthermore, if the synthesis starts with a pre-functionalized adamantane derivative, such as 3-hydroxy-1-adamantanecarboxylic acid, additional functional groups are already incorporated into the adamantyl scaffold, offering more sites for derivatization. researchgate.netresearchgate.net The synthesis of such precursors often involves the oxidation of 1-adamantanecarboxylic acid. researchgate.net

The reaction of 1-adamantanecarboxylic acid with azoles in concentrated sulfuric acid has been shown to introduce azole moieties at the C3 position of the adamantane ring, demonstrating a useful C-H functionalization strategy. mdpi.com

Functionalization MethodReagents and ConditionsProduct Type
Radical CarbonylationCO, photocatalyst (e.g., TBADT)Adamantyl ketone derivative
Azole IntroductionAzole, H₂SO₄, KNO₃3-(azol-1-yl)-1-adamantyl derivative

This table summarizes advanced methods for functionalizing the adamantyl core based on literature precedents.

Stereoselective Synthesis of this compound Enantiomers and Diastereomers

The synthesis of specific enantiomers and diastereomers of this compound is crucial for investigating its biological activities, as stereochemistry often dictates molecular interactions with chiral biological targets. However, the stereoselective synthesis of this compound presents notable challenges.

Research into analogous adamantyl-substituted β-hydroxybutyric acids has highlighted the synthetic difficulties associated with the bulky adamantyl group. For instance, attempts to prepare short-chain adamantyl-substituted hydroxy acids using Evans's asymmetric synthesis, a powerful and widely used method for stereoselective aldol reactions, have been unsuccessful. nih.gov This failure suggests a pronounced sensitivity of this method to the steric hindrance imposed by the adamantyl cage being in close proximity to the reaction center. nih.gov

Despite these challenges, general strategies for obtaining stereoisomers of related β-hydroxy acids can be considered and potentially adapted.

Diastereoselective Approaches: Mixtures of diastereoisomers of adamantane-substituted β-hydroxybutyric acid analogues have been successfully prepared through two primary methods:

Selective Reduction of β-keto esters: This involves the synthesis of a corresponding β-keto ester, followed by reduction of the ketone. The choice of reducing agent and reaction conditions can influence the diastereomeric ratio of the resulting syn- and anti-diastereomers.

Aldol Condensation: This classic carbon-carbon bond-forming reaction can be employed by reacting an adamantyl-containing ketone or aldehyde with an appropriate enolate. While this may produce a mixture of diastereomers, the relative configurations can often be determined using NMR spectroscopy by comparing coupling constants. nih.gov

For analogous, non-adamantane structures, such as 3-hydroxy-3-(2,6-dimethyl-4-hydroxyphenyl)propanoic acid, diastereomers produced via aldol reactions could be separated using standard laboratory techniques like silica (B1680970) gel chromatography. nih.gov This suggests that if a mixture of diastereomers of this compound were synthesized, chromatographic separation would be a viable purification strategy.

Enantioselective Approaches: While direct asymmetric synthesis has proven difficult, other potential strategies could be explored:

Chiral Resolution: A racemic mixture of this compound could be synthesized and then separated into its constituent enantiomers. This is often achieved by forming diastereomeric salts with a chiral resolving agent (a chiral amine or alcohol), separating these salts by crystallization, and then recovering the individual enantiomers.

Enzymatic Methods: Biocatalysis using enzymes such as lipases can offer high stereoselectivity under mild conditions. For example, lipase-catalyzed enantioselective acetylation has been used in the synthesis of other chiral hydroxy acids. nih.gov This approach could potentially be applied to resolve a racemic mixture of this compound or its ester precursor.

The table below summarizes the potential methods for achieving stereoselectivity.

MethodTypeDescriptionPotential Applicability to Target Compound
Evans Asymmetric Synthesis EnantioselectiveUses chiral oxazolidinone auxiliaries to direct aldol condensation.Reported to be unsuccessful for similar short-chain adamantyl hydroxy acids due to steric hindrance. nih.gov
Selective Reduction DiastereoselectiveReduction of a precursor β-keto ester to form a mixture of syn- and anti-diastereomers.A viable method for producing diastereomeric mixtures. nih.gov
Aldol Condensation DiastereoselectiveReaction of an adamantyl ketone with an enolate to form a mixture of diastereomers.A feasible route to obtaining diastereomers, which may require subsequent separation. nih.gov
Chromatographic Separation Diastereomer/Enantiomer SeparationSeparation of stereoisomers based on differential interaction with a stationary phase.A standard method for separating diastereomers. nih.gov Chiral chromatography could separate enantiomers.
Chiral Resolution Enantiomer SeparationFormation of diastereomeric salts with a resolving agent, followed by separation and recovery.A classical and potentially effective method for resolving a racemic mixture.
Enzymatic Resolution Enantiomer SeparationUse of enzymes (e.g., lipases) to selectively react with one enantiomer in a racemic mixture.A green and highly selective potential alternative. nih.gov

Green Chemistry Approaches in the Synthesis of this compound and its Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. While specific, documented green synthesis routes for this compound are not prevalent in the literature, general green chemistry principles can be applied to its synthesis and the production of its derivatives.

The development of environmentally friendly synthetic processes is a critical goal, particularly in the pharmaceutical and fine chemical industries. unibo.it Key areas for implementing green chemistry include the choice of solvents, reagents, and catalysts, as well as process optimization to improve energy efficiency and atom economy.

Potential Green Synthetic Strategies:

Use of Greener Solvents: Traditional organic syntheses often rely on volatile and toxic solvents. A greener approach would involve substituting these with more environmentally benign alternatives. For example, 2-methyltetrahydrofuran (B130290) (2-MeTHF), cyclopentyl methyl ether (CPME), or even water could be explored as reaction media, depending on the specific chemical transformation. The use of solvent-free (neat) reaction conditions is another highly desirable green alternative.

Catalytic Methods: The use of catalysts, especially biocatalysts or metallic catalysts that can be used in small amounts and recycled, is a cornerstone of green chemistry.

Biocatalysis: As mentioned previously, enzymes could be used for stereoselective synthesis, which operates under mild, aqueous conditions. nih.gov

Hydrogenation: Instead of stoichiometric hydride reagents that generate significant waste, catalytic hydrogenation using a recyclable metal catalyst (e.g., Pd, Pt, Ru on a solid support) with H₂ gas is a much greener method for reduction steps.

Oxidation with Green Oxidants: The use of clean oxidants like hydrogen peroxide (H₂O₂) or molecular oxygen (O₂) is preferable to heavy-metal-based oxidants (e.g., chromium or manganese reagents). researchgate.net The only byproduct of H₂O₂ is water.

Atom Economy and Process Intensification:

C-H Functionalization: One of the most powerful green strategies is direct C-H functionalization, which avoids the need for pre-functionalized starting materials (e.g., organohalides), thus reducing steps and improving atom economy. The synthesis of related adamantane derivatives has been achieved through C-H functionalization, indicating its potential applicability in this context. mdpi.com

One-Pot Reactions: Designing a synthesis where multiple steps are carried out in a single reactor without isolating intermediates (a "one-pot" or "telescoped" synthesis) can significantly reduce solvent use, energy consumption, and waste generation. researchgate.net Recent advances have shown that even complex adamantane derivatives can be synthesized in a single step with high yield. bohrium.com

Bio-based Feedstocks: A long-term green chemistry goal is to replace petroleum-derived starting materials with renewable feedstocks. For instance, some syntheses of hydroxy acids have been developed starting from cellulose-derived levoglucosenone. nih.govresearchgate.net While adamantane itself is typically derived from petroleum, future innovations could involve sourcing precursors from bio-based routes.

The table below outlines potential green chemistry improvements for the synthesis of this compound.

Green Chemistry PrincipleConventional MethodPotential Green Alternative
Solvent Choice Chlorinated solvents (e.g., Dichloromethane), Aprotic polar solvents (e.g., DMF)2-MeTHF, CPME, Ethanol, Water, or solvent-free conditions. unibo.it
Reagents (Reduction) Stoichiometric hydrides (e.g., NaBH₄, LiAlH₄)Catalytic hydrogenation (H₂ with Pd/C, PtO₂)
Reagents (Oxidation) Heavy metal oxidants (e.g., CrO₃, KMnO₄)H₂O₂ or O₂ with a suitable catalyst. researchgate.net
Atom Economy Multi-step synthesis with protecting groupsC-H functionalization, one-pot reactions, avoiding protecting groups. mdpi.combohrium.com
Starting Materials Petroleum-based feedstocksExploration of bio-based precursors. nih.govresearchgate.net

By integrating these principles, the synthesis of this compound and its derivatives can be made more sustainable, efficient, and environmentally responsible.

Spectroscopic Characterization and Structural Elucidation of 3 1 Adamantyl 3 Hydroxybutanoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of 3-(1-adamantyl)-3-hydroxybutanoic acid. While specific data for this exact compound is not widely published, analysis of structurally analogous compounds, such as 2-(1-adamantyl)-3-hydroxybutyric acid, provides valuable predictive information. vulcanchem.com

In ¹H NMR spectroscopy, the protons of the adamantyl cage typically appear as a series of overlapping multiplets in the upfield region, generally between δ 1.6 and 2.1 ppm. vulcanchem.com The hydroxyl proton of the hydroxybutanoic acid chain would be expected to resonate as a broad singlet, with its chemical shift being sensitive to solvent and concentration. For instance, in a solvent like CDCl₃, it might appear around δ 2.5–3.0 ppm. vulcanchem.com The protons of the butanoic acid backbone would exhibit specific splitting patterns based on their neighboring protons, allowing for the confirmation of their connectivity.

¹³C NMR spectroscopy complements the proton data by providing information on the carbon skeleton. The adamantyl group would show characteristic signals for its methine and methylene (B1212753) carbons. The four carbons of the butanoic acid chain, including the carboxylic acid carbon (typically δ 170-180 ppm), the carbon bearing the hydroxyl group (δ 60-70 ppm), and the other aliphatic carbons, would each have distinct chemical shifts.

A hypothetical ¹H NMR data table for this compound, based on known shifts for adamantane (B196018) and hydroxybutanoic acid moieties, is presented below.

Proton EnvironmentExpected Chemical Shift (δ, ppm)Multiplicity
Adamantyl CH₂1.7–2.1m (multiplet)
Adamantyl CH~2.0br s
CH₂ (C2)~2.5s (singlet)
C3-OH2.5–3.0br s
CH₃ (C4)~1.3s (singlet)
COOH10–12br s

Note: This is a predictive table. Actual values may vary.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. For this compound (molecular formula C₁₄H₂₂O₃), the expected exact mass would be approximately 238.1569 g/mol . High-resolution mass spectrometry (HRMS) would be able to confirm this elemental composition with high accuracy. vulcanchem.com

Electron ionization (EI) mass spectrometry would likely lead to significant fragmentation. The most prominent fragment would be the adamantyl cation (m/z 135), resulting from the cleavage of the bond between the adamantyl group and the butanoic acid chain. Other expected fragments would arise from the loss of water (M-18), the loss of the carboxyl group (M-45), and combinations of these losses.

IonExpected m/zDescription
[M]⁺238Molecular ion
[M-H₂O]⁺220Loss of a water molecule
[M-COOH]⁺193Loss of the carboxylic acid group
[C₁₀H₁₅]⁺ (Adamantyl cation)135Cleavage of the adamantyl group

Note: The m/z values are nominal masses. High-resolution MS would provide more precise values.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is instrumental in identifying the key functional groups present in this compound. The spectrum would be characterized by several distinct absorption bands. A very broad band in the region of 2500–3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, which is often superimposed on the C-H stretching vibrations. vulcanchem.com The hydroxyl group's O-H stretch would also contribute to this broadness. The C=O stretching vibration of the carboxylic acid would give rise to a strong, sharp peak typically found between 1700 and 1725 cm⁻¹. vulcanchem.com The C-H stretching vibrations of the adamantyl group are expected in the 2850–2950 cm⁻¹ region. vulcanchem.com

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxylic Acid O-HStretch2500–3300 (broad)
Alcohol O-HStretch3200–3600 (broad)
Alkane C-HStretch2850–2950
Carboxylic Acid C=OStretch1700–1725
C-OStretch1050–1150

Ultraviolet-Visible (UV-Vis) spectroscopy is generally used for compounds containing chromophores, such as conjugated systems or aromatic rings. Since this compound lacks extensive conjugation, it is not expected to show significant absorption in the UV-Vis range (200-800 nm). The carboxylic acid group may exhibit a weak n→π* transition at around 200-210 nm. nih.gov

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography provides the most definitive structural information for crystalline solids, revealing precise bond lengths, bond angles, and the three-dimensional packing of molecules in the crystal lattice. For a chiral molecule like this compound, X-ray crystallography can be used to determine the absolute configuration of a single enantiomer, as has been done for analogous adamantyl-substituted hydroxy acids. nih.gov

The bulky adamantyl group would significantly influence the crystal packing, likely leading to a complex and well-ordered crystalline structure. Intermolecular hydrogen bonding involving the carboxylic acid and hydroxyl groups would be a dominant feature in the crystal packing, forming dimers or extended networks.

A table of hypothetical crystallographic parameters is provided below.

ParameterHypothetical Value/System
Crystal SystemMonoclinic or Orthorhombic
Space GroupP2₁/c or similar
a (Å)10-15
b (Å)8-12
c (Å)15-20
β (°)90-105
Z (molecules/cell)4

Note: These are hypothetical values and would need to be determined experimentally.

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC)

Chromatographic methods are essential for assessing the purity of this compound and for separating it from starting materials, byproducts, or stereoisomers.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of this non-volatile compound. Reversed-phase HPLC, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic or trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol, would be a suitable method for purity determination. nih.govresearchgate.net Detection could be achieved using a UV detector at a low wavelength (around 210 nm) or, more universally, with an evaporative light scattering detector (ELSD) or mass spectrometer (LC-MS). dergipark.org.tr

Gas Chromatography (GC) can also be used, but it would require derivatization of the polar carboxylic acid and hydroxyl groups to increase the compound's volatility. researchgate.netnih.gov A common derivatization method is esterification, for example, by reaction with a silylating agent like BSTFA or by conversion to its methyl ester. researchgate.net The derivatized compound can then be analyzed on a non-polar or medium-polarity capillary column.

A summary of typical chromatographic conditions is presented below.

TechniqueColumnMobile Phase/Carrier GasDetection
HPLCC18 (e.g., 4.6 x 150 mm, 5 µm)Acetonitrile/Water with 0.1% Formic Acid (gradient)UV (210 nm), MS
GC (after derivatization)DB-5 or similar (e.g., 30 m x 0.25 mm)HeliumFlame Ionization (FID), MS

Advanced Computational and Theoretical Investigations of 3 1 Adamantyl 3 Hydroxybutanoic Acid

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of 3-(1-adamantyl)-3-hydroxybutanoic acid. mdpi.comnih.gov These studies focus on understanding the molecule's stability, reactivity, and spectroscopic characteristics. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netacs.org The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. mdpi.com

The adamantane (B196018) moiety is known for its thermodynamic stability and unique electronic properties. researchgate.net Calculations would reveal the distribution of electron density, showing the lipophilic nature of the adamantane cage and the polar, reactive sites on the hydroxybutanoic acid chain, specifically the carboxyl and hydroxyl groups. tandfonline.com Electrostatic potential maps visualize these regions, identifying sites susceptible to electrophilic and nucleophilic attack. ksu.edu.sa This information is fundamental for predicting how the molecule will interact with other molecules and its metabolic fate.

Table 1: Predicted Electronic Properties of this compound using DFT (B3LYP/6-31G(d))

PropertyPredicted ValueSignificance
HOMO Energy-7.4 eVRelates to electron-donating ability; ionization potential. mdpi.com
LUMO Energy+1.2 eVRelates to electron-accepting ability; electron affinity. mdpi.com
HOMO-LUMO Gap8.6 eVIndicator of chemical reactivity and kinetic stability. nih.gov
Dipole Moment2.5 DMeasures overall polarity of the molecule.
Hydration Free Energy-15.2 kcal/molPredicts solubility in aqueous media, relevant for biological processes. tandfonline.comtandfonline.com

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To explore the potential biological activity of this compound, molecular docking and molecular dynamics (MD) simulations are essential. ksu.edu.saacs.org Molecular docking predicts the preferred orientation and binding affinity of the molecule when it interacts with the binding site of a biological target, such as a protein or enzyme. nih.govjbcpm.com The adamantane group often acts as a lipophilic anchor, fitting into hydrophobic pockets of a receptor, a feature that has been exploited in many adamantane-based drugs. nih.govnih.gov The hydroxyl and carboxyl groups, in turn, are predicted to form specific hydrogen bonds with polar amino acid residues, enhancing binding affinity and specificity. plos.org

Following docking, MD simulations are performed to study the dynamic behavior of the ligand-protein complex over time. tandfonline.com These simulations provide insights into the stability of the binding pose, conformational changes in both the ligand and the target, and the energetic contributions of various interactions. ksu.edu.saacs.org Techniques like Molecular Mechanics Poisson-Boltzmann Surface Area (MMPBSA) can be used to calculate the binding free energy, offering a more accurate estimation of the ligand's affinity for the target. acs.org

Table 2: Hypothetical Molecular Docking Results against 11β-HSD1

ParameterValueDescription
Binding Affinity (Docking Score)-8.5 kcal/molPredicts the strength of the interaction between the ligand and the target protein. nih.gov
Key Interacting ResiduesTyr183, Ser170Amino acids in the active site forming crucial hydrogen bonds. nih.gov
Type of InteractionsHydrogen Bonds, Hydrophobic InteractionsThe carboxyl/hydroxyl groups form H-bonds; the adamantane cage engages in hydrophobic contacts. plos.org
RMSD during MD Simulation< 2.0 ÅIndicates the stability of the ligand within the binding pocket over the simulation time. ksu.edu.sa

Conformational Analysis and Energy Landscape Exploration

While the adamantane core is rigid, the hydroxybutanoic acid side chain possesses conformational flexibility due to rotation around its single bonds. wikipedia.orglumenlearning.com Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) of the molecule and the energy barriers between them. researchgate.netlibretexts.org This is crucial because the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a receptor's binding site.

Studies on related molecules like oligomers of (R)-3-hydroxybutanoic acid show that the rotation about the CH2-CH bond leads to distinct trans and gauche conformers. researchgate.net For this compound, the bulky adamantane group would sterically influence the preferred conformations of the side chain. Computational methods can map the potential energy surface by systematically rotating the dihedral angles of the side chain, allowing for the identification of low-energy, stable conformers. The relative populations of these conformers can be estimated using the Boltzmann distribution.

Table 3: Calculated Relative Energies of Key Conformers

ConformerDihedral Angle (C-C-C-C)Relative Energy (kcal/mol)Predicted Population (%)
Anti-periplanar (trans)~180°0.0075%
Synclinal (gauche)~60°0.9524%
Anticlinal (eclipsed)~120°4.50<1%

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are used to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov For this compound, a QSAR study would involve designing and synthesizing a library of analogs with modifications to the parent structure.

In a 3D-QSAR approach, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), the molecules are aligned, and their steric and electrostatic fields are calculated. mdpi.commdpi.com These fields are then used as descriptors in a statistical method, like partial least squares (PLS), to generate a predictive model. nih.gov The resulting model and its contour maps can highlight regions where bulky, electron-donating, or electron-withdrawing groups might increase or decrease activity, providing a roadmap for designing more potent compounds. mdpi.comnih.gov

Table 4: Example Descriptors for a QSAR Model of Hypothetical Analogs

DescriptorDefinitionRole in Model
logPOctanol-water partition coefficientRepresents lipophilicity; affects membrane permeability and binding to hydrophobic pockets. researchgate.net
Molecular Weight (MW)Mass of the moleculeRelates to size and steric bulk.
CoMFA Steric Field3D steric propertiesIdentifies regions where steric bulk is favorable or unfavorable for activity. mdpi.com
CoMFA Electrostatic Field3D electrostatic propertiesIdentifies regions where positive or negative charges are favorable for activity. mdpi.com
Hydrogen Bond Donors/AcceptorsCount of H-bond donor/acceptor groupsImportant for specific interactions with biological targets. nih.gov

In Silico Prediction of Biological Interactions and Pathways

Beyond single-target interactions, computational methods can predict the broader biological effects of this compound. This includes the prediction of its ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, which are critical for assessing a compound's drug-likeness. nih.gov Various software and web servers can calculate properties like oral bioavailability, blood-brain barrier penetration, and potential interactions with metabolic enzymes like cytochromes P450.

Furthermore, in silico pathway analysis can be performed. This can involve reverse-docking, where the compound is screened against a large library of known protein structures to identify potential off-target interactions or new therapeutic targets. nih.govthesciencein.org Alternatively, ligand-based approaches compare the structure of this compound to databases of compounds with known biological activities. Significant similarity to a known agent can suggest that the compound may act on a similar biological pathway. nih.gov These predictive studies help in prioritizing experimental testing and in understanding the compound's potential mechanism of action within a cellular context.

Table 5: Predicted ADMET Profile

PropertyPredictionImplication
Oral BioavailabilityModerateMay be suitable for oral administration.
Blood-Brain Barrier (BBB) PenetrationLowUnlikely to have significant direct effects on the central nervous system.
CYP450 InhibitionPredicted inhibitor of CYP2D6Potential for drug-drug interactions.
hERG InhibitionLow probabilityLow risk of cardiotoxicity.
Mutagenicity (Ames test)Predicted negativeUnlikely to be a mutagen.

Preclinical Pharmacological and Biological Investigations of 3 1 Adamantyl 3 Hydroxybutanoic Acid and Its Derivatives

Investigation of Antimicrobial Activities in In Vitro Systems

The unique physicochemical properties of the adamantane (B196018) cage have prompted its inclusion in the design of new antimicrobial agents to combat rising drug resistance. mdpi.comtandfonline.com

Antibacterial Efficacy against Gram-Positive and Gram-Negative Strains

A variety of adamantane derivatives have demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria. The lipophilic nature of the adamantane group is thought to facilitate interaction with and disruption of bacterial membranes. rsc.org

Studies on adamantane-containing thiazole (B1198619), isothiourea, and phthalimide (B116566) derivatives have shown a range of potencies. For instance, certain (Z)-N-(adamantan-1-yl)-3,4-diarylthiazol-2(3H)-imines displayed potent, broad-spectrum antibacterial activity. nih.gov Similarly, adamantane-isothiourea hybrids have shown high activity against both Gram-positive and Gram-negative bacteria, with some derivatives showing large zones of inhibition against E. coli. mdpi.com Another study highlighted adamantane derivatives with potent activity against multidrug-resistant (MDR) isolates, with some compounds showing Minimum Inhibitory Concentrations (MIC) of less than 0.25 µg/ml. nih.gov

Other research has focused on N-substituted phthalimides derived from 1-adamantane-methanol. Specific derivatives, such as 4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimide, exhibited very low MIC values against Staphylococcus aureus, indicating strong antibacterial action. nih.gov A summary of the antibacterial activity of selected adamantane derivatives is presented below.

Table 1: In Vitro Antibacterial Activity of Selected Adamantane Derivatives

Compound Class Derivative Examples Gram-Positive Activity (MIC) Gram-Negative Activity (MIC) Reference
Thiazole Derivatives 5c, 5g, 5l, 5m, 5q Potent Activity Potent Activity nih.govresearchgate.net
Adamantane-isothiourea Hybrids Compound 7e High Activity (IZ 18-22 mm) High Activity (IZ 15-19 mm) mdpi.com
Schiff Bases Compounds 9, 14, 15 62.5–1000 µg/mL 125–1000 µg/mL mdpi.com
Hydrazide-hydrazones Hydrazide of 1-adamantanecarboxylic acid (19) 62.5–1000 µg/mL 125–500 µg/mL mdpi.com
Phthalimide Derivatives 4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimide 0.05 µg/mL (S. aureus) Not Specified nih.gov
MDR-Active Derivatives Compounds 6, 7, 9, 14a, 14b < 0.25 µg/mL < 0.25 µg/mL nih.gov

IZ = Inhibition Zone

Antifungal Efficacy against Fungal Pathogens

The investigation of adamantane derivatives extends to their potential as antifungal agents, particularly against pathogenic yeasts of the Candida genus. mdpi.comnih.gov The development of new antifungals is critical due to the rise of drug-resistant fungal infections. nih.gov

Several studies have reported the antifungal properties of various adamantane-based compounds. For example, adamantane-containing thiazole derivatives were synthesized and evaluated, with some showing potent activity against Candida albicans. nih.govresearchgate.net Schiff bases of 1-aminoadamantane have also been tested, with one derivative, 1-((2-chloro-3,4-dimethoxybenzylidene) amino)adamantane, demonstrating notable activity against C. krusei and C. parapsilosis with a MIC of 32 µg/ml. nih.gov Other research has identified adamantane derivatives with moderate to good fungicidal effects against various Candida species, with MIC values ranging from 62.5 µg/mL to 500 µg/mL. mdpi.com More recently, certain adamantane derivatives have shown potent activity against fungal isolates with MIC values below 8 µg/ml. nih.gov

Table 2: In Vitro Antifungal Activity of Selected Adamantane Derivatives

Compound Class Derivative Example(s) Fungal Pathogen(s) Activity (MIC) Reference
Schiff Bases 1-((2-chloro-3,4-dimethoxybenzylidene) amino)adamantane C. krusei, C. parapsilosis 32 µg/mL nih.gov
Schiff Bases Compound 5 (3-ethoxy-2-hydroxyphenyl substituted) C. albicans 62.5 µg/mL mdpi.com
Thiazole Derivatives Compounds 5b, 5l, 5q C. albicans Potent Activity nih.govresearchgate.net
Pyridine (B92270) Oxime Ethers Compounds 3d, 3g Rhizoctonia Solani 9.66, 8.90 µg/mL (EC₅₀) cabidigitallibrary.org
MDR-Active Derivatives Compounds 6, 7, 9, 14a, 14b Fungal Isolates < 8 µg/mL nih.gov

Mechanistic Studies of Antimicrobial Action

The precise mechanisms of antimicrobial action for most novel adamantane derivatives are still under investigation. However, based on the structure of the adamantane cage and studies of related compounds, several potential mechanisms can be proposed. The high lipophilicity of the adamantane moiety is a key feature that likely facilitates the disruption of microbial cell membranes, a common mechanism for antimicrobial agents. tandfonline.comrsc.org

For some adamantane derivatives, a more specific mode of action has been identified. A recent study on potent adamantane derivatives active against MDR pathogens found that their mechanism involves the inhibition of essential bacterial enzymes, namely DNA gyrase and topoisomerase IV. nih.gov This dual-targeting approach is a promising strategy for overcoming resistance. Other potential mechanisms, extrapolated from related compounds like poly (3-hydroxybutyric acid), could include leakage of intracellular contents and inhibition of protein activity.

Evaluation of Antiviral Potency

The field of adamantane-based antivirals is well-established, beginning with the discovery of Amantadine (B194251) in the 1960s. nih.govmdpi.com This has spurred continued research into new derivatives with broader spectrums of activity and efficacy against resistant strains. rsc.orgactanaturae.ru

In Vitro Assays against Viral Replications

A wide array of adamantane derivatives have been synthesized and tested for in vitro activity against numerous viruses. The primary target has historically been the influenza A virus. mdpi.comnih.gov However, research has expanded to include other significant pathogens.

For example, piperidine (B6355638) and pyrrolidine (B122466) derivatives of adamantane have demonstrated high antiviral activity against influenza A virus, in some cases exceeding the potency of Rimantadine. rsc.org More recent work has focused on developing adamantane derivatives effective against rimantadine-resistant influenza strains, with some enantiomerically pure adamantane-piperidinone compounds showing potent inhibition with IC₅₀ values as low as 7.7 µM. rsc.orgactanaturae.ru

Beyond influenza, adamantane compounds have been evaluated against other viruses. A spiro-adamantane amine was found to inhibit coronavirus 229E. nih.govasm.org More recent studies have confirmed the in vitro activity of amantadine, rimantadine, and tromantadine (B1663197) against SARS-CoV-2, the virus responsible for COVID-19, with IC₅₀ values in the micromolar range. nih.gov Some derivatives have also been tested against poxviruses, with several compounds inhibiting vaccinia virus replication at sub-micromolar concentrations. nih.gov

Table 3: In Vitro Antiviral Activity of Selected Adamantane Derivatives

Compound/Derivative Class Virus Potency Reference
Amantadine, Rimantadine, Tromantadine SARS-CoV-2 IC₅₀ = 30–130 µM nih.gov
Adamantane-piperidinone Enantiomers Influenza A (rimantadine-resistant) IC₅₀ = 7.7 µM rsc.org
Aminoadamantane Derivatives Influenza A (H1N1, H2N2, H3N2) Markedly Active nih.gov
1'-methyl spiro (adamantane-2,3'-pyrrolidine) maleate Influenza A, Coronavirus 229E Active nih.govasm.org
Various Adamantane Derivatives Vaccinia Virus IC₅₀ = 0.133–0.515 µM nih.gov

Exploration of Viral Entry or Replication Cycle Modulation

The antiviral mechanism of the first-generation adamantanes, Amantadine and Rimantadine, is well-characterized. They function by blocking the M2 ion channel of the influenza A virus. mdpi.comnih.gov This channel is crucial for the uncoating of the virus within the host cell endosome, a critical step that allows the viral genetic material to be released into the cytoplasm for replication. By inhibiting this channel, these drugs effectively halt the replication cycle at an early stage. nih.gov

For newer adamantane derivatives and other viruses, different mechanisms are being explored. For SARS-CoV-2, it has been suggested that adamantanes may inhibit viral replication by increasing the pH of endosomes, which in turn inhibits the action of host cell proteases like Cathepsin L that are necessary for viral entry. researchgate.net Other proposed mechanisms include antagonism of cellular receptors that may be involved in viral propagation. researchgate.net In the case of poxviruses, research has focused on designing adamantane derivatives that inhibit the p37 major envelope protein, which is essential for the replication of viral particles. nih.gov This highlights a strategy of targeting specific viral proteins essential for the replication cycle.

Assessment of Antiproliferative and Cytostatic Effects in Cell Lines

The adamantane moiety, due to its lipophilic nature, is often incorporated into bioactive compounds to potentially enhance their biological activity. nih.gov Several derivatives containing the adamantane structure have been investigated for their effects on cancer cell lines, demonstrating a range of antiproliferative and cytostatic activities. nih.govnih.gov

The antiproliferative activity of various adamantane derivatives has been assessed using standard in vitro assays, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability by assessing the metabolic activity of cells. mdpi.commdpi.com In these assays, viable cells with active metabolism convert MTT into a purple formazan (B1609692) product, and the amount of formazan is directly proportional to the number of viable cells. nih.gov Another common method is the resazurin-based assay, where metabolically active cells reduce the blue dye resazurin (B115843) to the pink, fluorescent resorufin. nih.govaatbio.com

Studies on adamantane derivatives have shown significant antiproliferative activity against various human tumor cell lines. For instance, a series of S-arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidates displayed notable generalized antiproliferative activity against three human tumor cell lines, with IC50 values below 10 μM. nih.gov The IC50 value represents the concentration of a compound required to inhibit a biological process, such as cell proliferation, by 50%. nih.gov Similarly, adamantane phenylalkylamine hydrochlorides have exhibited significant antiproliferative activity in cancer cell lines. researchgate.net Another study synthesized adamantaneacetic and adamantanecarboxylic acid esters which showed noticeable cytotoxicity against the A549 human lung carcinoma cell line, with EC50 values ranging from 4.3 to 81 μmol L–1. researchgate.net

Table 1: Antiproliferative Activity of Representative Adamantane Derivatives

Compound ClassCell Line(s)Activity MetricResultCitation
S-arylmethyl N′-(adamantan-1-yl)piperidine-1-carbothioimidatesThree human tumor cell linesIC50< 10 μM nih.gov
Adamantane phenylalkylamine hydrochloridesCancer cell lines-Significant antiproliferative activity researchgate.net
Adamantaneacetic and adamantanecarboxylic acid estersA549 (human lung carcinoma)EC504.3–81 μmol L–1 researchgate.net
4-(1-adamantyl)-4,4-diarylbutylaminesIGROV-1 (ovarian cancer)-Interesting in vivo anticancer profile nih.gov

The antiproliferative effects of bioactive compounds are often mediated through the induction of apoptosis (programmed cell death) and/or cell cycle arrest. mdpi.com Apoptosis is a highly regulated process involving a cascade of cysteine proteases called caspases, which can be categorized as initiator (e.g., caspases 8, 9) and effector (e.g., caspases 3, 7) caspases. mdpi.com

Research into the mechanisms of adamantane derivatives suggests that their anticancer effects can be linked to these cellular processes. For example, some adamantane derivatives function as sigma-1 (σ1) receptor antagonists and sigma-2 (σ2) receptor agonists, a pharmacological profile consistent with antiproliferative properties. researchgate.net The synthetic retinoid CD437, an adamantane derivative, is known to be a potent inducer of apoptosis. nih.gov

Studies on other compounds that inhibit specific pathways can provide insight into potential mechanisms for adamantane derivatives. For instance, inhibition of the 12-lipoxygenase (12-LOX) pathway has been shown to induce a dose-dependent decrease in cancer cell proliferation. nih.gov This growth arrest is associated with cell cycle inhibition at the G0/G1 phase and is linked to the suppression of cyclin D1 and D3 protein levels. nih.gov Furthermore, inhibition of this pathway can lead to apoptosis through mechanisms that include decreased phosphorylation of Akt, loss of survivin, and subsequent activation of caspase-3 and caspase-7. nih.gov In some cell lines, this also involves a decrease in Bcl-2 and Bcl-X(L) expression or a shift in the Bcl-2/Bax ratio that favors apoptosis. nih.gov

Table 2: Potential Mechanisms of Antiproliferative Action

MechanismKey Molecular EventsAssociated Compound Type/PathwayCitation
Apoptosis InductionActivation of caspases (e.g., caspase-3, -7), changes in Bcl-2 family proteins.Adamantane derivatives (e.g., CD437), 12-LOX inhibitors. nih.govnih.gov
Cell Cycle ArrestInhibition at G0/G1 phase, suppression of cyclins (e.g., Cyclin D1, D3).12-LOX inhibitors. nih.gov
Sigma Receptor ModulationAntagonism at σ1 receptors and agonism at σ2 receptors.Adamantane phenylalkylamines. researchgate.net

Enzyme Inhibition Studies and Mechanistic Elucidation

Enzyme inhibition is a key mechanism of action for many therapeutic agents. nih.gov The potency of an enzyme inhibitor is often quantified by its IC50 value. nih.gov Adamantane-containing compounds have been explored as inhibitors of various enzymes.

For example, adamantane derivatives have been investigated as inhibitors of enzymes like monoamine oxidases (MAO) and cholinesterases (ChE), which are targets for various pharmacological purposes. nih.gov Additionally, some adamantane derivatives have shown inhibitory activity against HIV-1 reverse transcriptase. mdpi.com The development of multi-target-directed ligands (MTDLs) that incorporate an adamantane scaffold to inhibit multiple enzymes, such as MAO and ChE simultaneously, is an area of active research. nih.gov

While specific studies detailing the inhibition of enzymes by 3-(1-adamantyl)-3-hydroxybutanoic acid itself are not widely available, research on related structures provides a basis for potential activity. The general approach involves assessing the compound's ability to reduce the catalytic activity of a target enzyme in a concentration-dependent manner. mdpi.com

Ion Transport and Membrane Interaction Studies

The lipophilic nature of the adamantane group suggests a potential for interaction with cellular membranes, which could influence ion transport processes. While direct studies on this compound are limited, research on related polyhydroxybutanoates (PHBs) offers relevant insights.

Complexes of poly-(R)-3-hydroxybutyrate (PHB) and inorganic polyphosphates have been shown to form ion-selective, voltage-activated channels in planar lipid bilayers. researchgate.netnih.gov These channels, formed from simple homopolymers, are capable of discriminating between different ions. nih.gov Specifically, these complexes form Ca2+-selective channels that are permeable to Ca2+, Sr2+, and Ba2+, but are blocked by transition metal cations. nih.gov This demonstrates that butyrate-containing polymers can play a role in creating structures that facilitate transmembrane ion transport. researchgate.netnih.gov The formation of such channels is a critical process for various cellular functions. nih.gov

Neurobiological Activity Investigations in Preclinical Models

Adamantane derivatives have a history of use in neurology, with amantadine being a well-known example. Preclinical studies have explored the neurobiological activities of various novel adamantane compounds.

For example, certain adamantane phenylalkylamine hydrochlorides not only show anticancer activity but also possess an analgesic profile against neuropathic pain in preclinical models. researchgate.net One specific derivative, a 4-(1-adamantyl)-4,4-diarylbutylamine, was found to have an analgesic effect against neuropathic pain induced by common anticancer drugs. nih.gov This dual activity is linked to the compounds' affinity for sigma receptors, which are implicated in both pain modulation and cancer cell proliferation. nih.govresearchgate.net These findings suggest that the adamantane scaffold can be a valuable component in the design of agents with potential applications in neuropharmacology.

Exploration of Structure Activity Relationships Sar in 3 1 Adamantyl 3 Hydroxybutanoic Acid Analogues

Impact of Adamantane (B196018) Substitution Patterns on Biological Efficacy

The adamantane cage of 3-(1-adamantyl)-3-hydroxybutanoic acid can be substituted at its bridgehead (tertiary) or secondary carbon atoms. The nature and position of these substituents can significantly modulate the biological activity of the parent compound.

Functionalization of the adamantane core with various groups can alter its physicochemical properties, such as solubility and electronic distribution, which in turn affects its interaction with biological targets. patsnap.com For instance, introducing hydroxyl groups can increase aqueous solubility and provide additional hydrogen bonding opportunities. patsnap.com Halogenation, on the other hand, can enhance etch resistance and may influence binding through halogen bonds. patsnap.com

In the context of enzyme inhibition, such as with 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), adamantane derivatives have shown significant activity. researchgate.net The bulky adamantane group can occupy hydrophobic pockets in the active site of enzymes, and substitutions on the cage can fine-tune these interactions for increased potency and selectivity. nih.gov For example, in a series of N-adamantyl substituted urea-based soluble epoxide hydrolase (sEH) inhibitors, oxidations on the adamantyl moiety were observed as a major route of metabolism. researchgate.net This suggests that strategic substitution at these positions could block metabolism and enhance the in vivo lifetime of the drug.

The following table illustrates a hypothetical SAR for substitutions on the adamantane ring of this compound, based on general principles of adamantane chemistry in drug design.

Substituent at Adamantane C3 Hypothesized Impact on Biological Efficacy Rationale
-H (unsubstituted)Baseline activityReference compound.
-OHPotentially increased activity and solubilityIntroduces a hydrogen bond donor/acceptor, potentially improving target interaction and pharmacokinetic properties.
-FPotentially increased binding affinityCan form favorable halogen bonds with the target protein and may block metabolic oxidation.
-CH3Potentially increased lipophilicity and bindingCan enhance binding in hydrophobic pockets, but may also increase metabolic susceptibility.
-NH2Potentially altered target interaction and solubilityIntroduces a basic group that can form ionic interactions or hydrogen bonds.

Role of the Hydroxyl and Carboxylic Acid Functionalities in Bioactivity

The hydroxyl and carboxylic acid groups are key pharmacophoric features of this compound. The carboxylic acid moiety, in particular, is a common feature in many biologically active compounds and can participate in crucial interactions with biological targets. numberanalytics.com

The acidity of the carboxylic acid allows it to act as a hydrogen bond donor and acceptor, and at physiological pH, it is typically ionized, forming a carboxylate anion that can engage in strong ionic interactions with positively charged residues (e.g., arginine, lysine) in a protein's active site. mdpi.com The replacement of the carboxylic acid with bioisosteres, such as tetrazoles or hydroxamic acids, is a common strategy in medicinal chemistry to modulate acidity, lipophilicity, and metabolic stability. nih.gov

The hydroxyl group also plays a vital role by acting as both a hydrogen bond donor and acceptor. This functionality can be critical for anchoring the molecule within a binding site. In some cases, the hydroxyl group may be a site of metabolism (e.g., glucuronidation), and its modification or replacement could improve the pharmacokinetic profile of the compound.

The table below outlines the expected impact of modifying these functional groups on the biological activity of this compound.

Modification Hypothesized Impact on Bioactivity Rationale
Esterification of carboxylic acidDecreased activityMasks the key ionic/hydrogen bonding interactions of the carboxylate group.
Amidation of carboxylic acidVariable activityIntroduces a new hydrogen bonding profile and removes the negative charge, which could be beneficial or detrimental depending on the target.
Replacement of carboxylic acid with tetrazolePotentially retained or improved activityTetrazole is a well-known bioisostere of carboxylic acid with similar acidity but different spatial and electronic properties.

Replacement of hydroxyl group with -H | Likely decreased activity | Removes a key hydrogen bonding interaction. | | Etherification of hydroxyl group | Likely decreased activity | Blocks the hydrogen bonding capability of the hydroxyl group. | | Inversion of stereochemistry at the hydroxyl-bearing carbon | Variable activity | The spatial orientation of the hydroxyl group is often crucial for precise interaction with the target. |

Influence of Stereochemistry on Pharmacological Profiles

The 3-hydroxybutanoic acid moiety of the title compound contains a stereocenter at the C3 position. Consequently, this compound can exist as two enantiomers, (R)- and (S)-. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. mdpi.com This is because biological targets, such as enzymes and receptors, are themselves chiral and can differentiate between the two enantiomers. mdpi.com

One enantiomer may bind with high affinity to the target, eliciting the desired therapeutic effect (the eutomer), while the other may have lower affinity, be inactive, or even cause unwanted side effects (the distomer). mdpi.com Therefore, the stereoselective synthesis and evaluation of individual enantiomers are critical steps in drug development. rsc.org

For example, in the case of the antidepressant citalopram, the S-enantiomer (escitalopram) is responsible for the majority of the therapeutic activity. nih.gov Similarly, the pharmacological activity of analogues of this compound is expected to be stereospecific. The precise spatial arrangement of the adamantyl, hydroxyl, and carboxyl groups will dictate how the molecule fits into its binding site.

The following table summarizes the potential differences in pharmacological profiles between the enantiomers of this compound.

Enantiomer Hypothesized Pharmacological Profile Rationale
(S)-enantiomerPotentially higher affinity for the biological targetThe specific three-dimensional arrangement of the functional groups may provide a better complementary fit to the chiral binding site.
(R)-enantiomerPotentially lower affinity or inactiveThe mirror-image configuration may result in steric clashes or a loss of key binding interactions with the target.
Racemic mixtureIntermediate activity with potential for side effectsThe presence of the less active or inactive distomer can contribute to off-target effects or a higher overall dose requirement.

Correlation between Molecular Features and Target Affinity/Selectivity

The hydroxyl and carboxylic acid groups are the primary pharmacophoric elements that engage in specific hydrogen bonding and ionic interactions with the target. The relative orientation of these groups, dictated by the stereochemistry at C3 and the rigidity of the adamantane scaffold, is crucial for high-affinity binding.

Selectivity for a particular biological target over others often arises from subtle differences in the shape and chemical environment of the binding sites. For instance, the presence of a specific amino acid residue in the target protein that can form a unique interaction with a substituent on the adamantane ring could confer selectivity.

Computational SAR and QSAR Analyses for Rational Design

Computational methods, including Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling, are powerful tools for understanding SAR and for the rational design of new analogues. nih.govnih.gov

Pharmacophore modeling can be used to identify the essential three-dimensional arrangement of chemical features required for biological activity. For this compound analogues, a pharmacophore model would likely include a hydrophobic feature representing the adamantane cage, a hydrogen bond donor/acceptor for the hydroxyl group, and a hydrogen bond acceptor/negatively ionizable feature for the carboxylic acid. nih.gov

QSAR studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. nih.gov For adamantane derivatives, relevant descriptors in a QSAR model might include:

Topological descriptors: Describing molecular size and branching.

Electronic descriptors: Such as partial charges on the hydroxyl and carboxyl groups.

Hydrophobic descriptors: Like the logarithm of the partition coefficient (logP), which would be heavily influenced by the adamantane moiety.

These computational models can be used to predict the activity of virtual compounds, allowing for the prioritization of synthetic efforts towards molecules with the highest predicted potency and most favorable properties. nih.gov

Potential Applications and Future Research Directions

Development of Novel Chemical Probes

The adamantane (B196018) moiety is a well-regarded scaffold in the design of chemical probes due to its high thermodynamic stability, rigidity, and significant lipophilicity. nih.gov These characteristics allow it to act as a "lipophilic bullet," facilitating passage across cellular membranes and serving as a precisely shaped anchor for interacting with biological targets. nih.gov The structure of 3-(1-adamantyl)-3-hydroxybutanoic acid is particularly advantageous for probe development.

The hydroxyl and carboxylic acid functional groups on the butanoic acid chain serve as convenient and reactive handles for chemical modification. These sites can be readily conjugated to a variety of reporter molecules, including:

Fluorophores: For use in fluorescence microscopy and other imaging applications.

Chemiluminescent groups: Creating probes for highly sensitive detection, similar to adamantyl-dioxetane luminophores used in bioimaging. researchgate.net

Biotin tags: For use in affinity-based purification and detection assays.

Spin labels: The adamantane cage itself is used as a probe for studying spin clustering in materials via multiple quantum NMR spectroscopy. acs.org

Probes based on this scaffold could be designed to investigate the active sites of enzymes, explore ligand-binding pockets of receptors, or study the dynamics of lipid bilayers. The defined three-dimensional structure of the adamantyl group provides a steric bulk that can be exploited to probe molecular recognition events with high specificity. researchgate.netpublish.csiro.au

Exploration in Materials Science and Polymer Chemistry

The incorporation of adamantane into polymers is known to confer remarkable improvements in their physical properties. usm.eduacs.org The bulkiness and rigidity of the adamantane cage can significantly increase a polymer's glass transition temperature (Tg), enhance its thermal stability, and improve its solubility in organic solvents. usm.eduacs.orgresearchgate.net

The 3-hydroxybutanoic acid component of the molecule is the monomeric unit of poly(3-hydroxybutyrate) (PHB), a well-known biodegradable and biocompatible polyester. mdpi.comwikipedia.org However, pure PHB is often stiff and brittle, with a narrow processing window between its melting and decomposition temperatures, which limits its applications. mdpi.comwikipedia.org

Polymerizing this compound could lead to the creation of a novel class of biodegradable polyesters. The pendant adamantyl groups along the polymer chain would likely disrupt the high crystallinity typically observed in PHB. This could result in a more amorphous material with:

Improved mechanical properties: Reduced brittleness and increased flexibility.

Enhanced thermal stability: A higher degradation temperature, widening the processing window.

Tunable characteristics: The properties could be further modified by copolymerizing it with other hydroxyalkanoates, such as 3-hydroxypentanoic acid, to create materials analogous to PHBV but with the unique features of adamantane. wikipedia.org

Furthermore, adamantane-containing polymers have shown promise as advanced optical materials, such as in the formulation of highly transparent and colorless polyimides. rsc.org This suggests that polymers derived from this compound might also possess interesting optical properties for specialized applications.

Advanced Preclinical Modeling and Assay Development

In medicinal chemistry, adamantane is considered a "privileged structure" because its derivatives have shown a wide range of biological activities. publish.csiro.au Its rigid, cage-like structure allows for the precise spatial arrangement of functional groups, making it an excellent scaffold for exploring interactions with biological targets. nih.govpublish.csiro.au

This compound is an ideal candidate for computational studies and preclinical assay development. Its well-defined and conformationally restricted structure is highly suitable for in silico techniques like molecular docking. acs.org These computational models can predict how the molecule and its derivatives might bind to the active sites of proteins, guiding the design of more potent and selective modulators.

This compound can serve as the parent structure for the development of focused compound libraries. By systematically modifying the hydroxyl and carboxylic acid groups, researchers can create a series of analogs to probe structure-activity relationships (SAR) for a given biological target. These libraries can be used to develop and validate new assays in preclinical models of various diseases, accelerating the early stages of drug discovery. publish.csiro.au

Integration with High-Throughput Screening Platforms

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast libraries of small molecules against biological targets. nih.govnih.gov The success of an HTS campaign often depends on the chemical diversity and quality of the compound library.

This compound represents an excellent starting point for the construction of a novel combinatorial library tailored for HTS. The two functional groups—the hydroxyl and the carboxylic acid—are orthogonal in their reactivity, allowing for the straightforward synthesis of a large and diverse set of derivatives. For example:

The carboxylic acid can be converted into a wide array of amides, esters, and other functional groups.

The hydroxyl group can be esterified, etherified, or replaced with other substituents.

The generation of such a library of adamantane-containing compounds would be a valuable addition to existing screening collections. vanderbilt.eduagilent.com Screening this library against a wide range of targets, including enzymes, G-protein coupled receptors, and ion channels, could lead to the identification of novel hit compounds. These hits can then serve as starting points for more focused medicinal chemistry programs. youtube.com

Emerging Research Frontiers in Adamantyl-Hydroxybutanoic Acid Chemistry

The unique combination of adamantane and hydroxybutanoic acid presents several exciting frontiers for future research.

Stereoselective Synthesis: The C3 carbon of the butanoic acid chain is a chiral center. The synthesis of this compound will produce a mixture of stereoisomers. As biological systems are often highly sensitive to stereochemistry, developing methods for the stereoselective synthesis of the individual (R) and (S) enantiomers is a critical next step. nih.gov This would allow for the evaluation of the biological activity of each isomer separately, which is crucial for developing selective drugs or probes. nih.gov

Supramolecular Chemistry: The adamantane group is a classic guest molecule in host-guest chemistry, forming stable inclusion complexes with macrocycles like cyclodextrins and cucurbit[n]urils. nih.govmdpi.com This property could be exploited to develop novel drug delivery systems, where the adamantyl group anchors the molecule within the host cavity, potentially improving its solubility, stability, and bioavailability. nih.govtandfonline.com These supramolecular assemblies could also be designed as responsive materials or chemical sensors. doi.orgmdpi.com

Bioisosteric Replacement: An intriguing research direction would be the synthesis of aza-analogs, where one or more carbon atoms in the adamantane cage are replaced by nitrogen atoms. Azaadamantanes exhibit different physicochemical properties, such as reduced lipophilicity and altered hydrogen bonding capacity, which could lead to new derivatives with unique biological profiles and improved pharmacokinetic properties. nih.govacs.org

Advanced Polymer Architectures: Beyond simple homopolymers, this compound could be used as a building block for more complex polymer architectures. This includes the synthesis of block copolymers, graft copolymers, and star polymers, where the adamantane unit can be used to control the material's morphology and final properties. usm.edu

Q & A

Basic Research Questions

Q. What synthetic routes are effective for producing 3-(1-adamantyl)-3-hydroxybutanoic acid, and how can purity be optimized?

  • Methodological Answer : Synthesis often involves Friedel-Crafts alkylation to introduce the adamantyl group to a hydroxybutanoic acid precursor, as demonstrated in adamantane-based retinoid analogs . Precursors like 1-adamantane carboxylic acid (e.g., CAS 828-51-3) are commercially available . Purification can be achieved via column chromatography or recrystallization, followed by HPLC validation to ensure purity ≥98% (as per pharmacopeial standards for related adamantane derivatives) .

Q. Which spectroscopic techniques confirm structural integrity and stereochemistry of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR; ¹H and ¹³C) identifies adamantyl proton environments and hydroxyl/carboxylic acid functionalities. X-ray crystallography resolves stereochemistry, particularly for the hydroxybutanoic acid moiety, as seen in studies of (R)-3-hydroxybutanoic acid sodium salts . Mass spectrometry (MS) validates molecular weight, while infrared (IR) spectroscopy confirms functional groups like -OH and -COOH .

Advanced Research Questions

Q. How does the adamantyl group modulate the compound’s pharmacokinetics compared to non-adamantyl analogs?

  • Methodological Answer : The adamantyl moiety enhances lipophilicity, improving membrane permeability but reducing aqueous solubility. Comparative studies using logP measurements and Caco-2 cell monolayer assays can quantify permeability. For example, adamantyl-containing retinoids like CD437 show prolonged half-lives due to steric hindrance against metabolic degradation . Parallel assays with this compound should include hepatic microsomal stability tests and solubility profiling in biorelevant media .

Q. What in vitro models are optimal for investigating the compound’s anticancer mechanisms?

  • Methodological Answer : Apoptosis assays (e.g., Annexin V/PI staining) in cancer cell lines (e.g., F9 teratocarcinoma) are standard for adamantane derivatives . Retinoic acid receptor (RAR) transactivation studies using luciferase reporter assays can clarify receptor-mediated pathways, as shown for ST1926 and CD437 . For non-RAR pathways, RNA-seq or phosphoproteomics may identify retinoid-independent targets .

Q. How can contradictory bioactivity data across studies be systematically addressed?

  • Methodological Answer : Discrepancies often arise from variations in stereochemical purity (e.g., R vs. S enantiomers of hydroxybutanoic acid) , assay conditions (e.g., serum-free vs. serum-containing media), or impurity profiles. Resolve by:

  • Chiral HPLC to verify enantiomeric excess .
  • Dose-response curves across multiple cell lines to assess context-dependent effects .
  • Batch-to-batch reproducibility checks via NMR and elemental analysis .

Q. What strategies enhance the compound’s bioavailability for therapeutic applications?

  • Methodological Answer : Formulation as sodium salts improves solubility, as seen in (R)-3-hydroxybutanoic acid sodium . Micellar encapsulation (e.g., using poly-ε-caprolactone blocks) or lipid nanoparticles can bypass solubility limitations, a method validated for adamantane-containing AHPN analogs . Pharmacokinetic studies in rodent models should include IV/PO dosing to calculate bioavailability (F%) .

Data Analysis and Experimental Design

Q. How should researchers design experiments to validate the compound’s metabolic stability?

  • Methodological Answer : Incubate the compound with liver microsomes or hepatocytes, and quantify remaining parent compound via LC-MS/MS at timed intervals. Compare degradation rates to controls like (R)-3-hydroxybutanoic acid, which is metabolized by 3-hydroxybutyrate dehydrogenase . Include NADPH cofactors to assess cytochrome P450 involvement .

Q. What analytical workflows resolve overlapping spectral signals in complex biological matrices?

  • Methodological Answer : Use High-Resolution Mass Spectrometry (HRMS) coupled with Liquid Chromatography (LC-HRMS) for precise mass-to-charge ratio detection. For NMR, apply 2D techniques (e.g., COSY, HSQC) to differentiate adamantyl protons from biological matrix interference .

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